An In-Depth Technical Guide to the Physicochemical and Pharmacological Properties of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine
An In-Depth Technical Guide to the Physicochemical and Pharmacological Properties of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine
Abstract
5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a key heterocyclic amine that has garnered significant attention in medicinal chemistry. As a disubstituted aminopyrazole, its structure represents a "privileged scaffold," frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its fundamental basic properties, including its molecular identity, physicochemical characteristics, synthesis, and spectroscopic profile. Furthermore, it delves into the compound's pharmacological significance, exploring its role as a kinase inhibitor scaffold. Detailed, field-proven experimental protocols for its synthesis and a representative in vitro biological assay are provided to equip researchers and drug development professionals with the practical knowledge required for its application.
Molecular Identity and Physicochemical Profile
Understanding the core identity and physicochemical nature of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is foundational for its application in drug design and development. The molecule's structure, featuring two basic amino groups and a pyrazole ring, dictates its solubility, membrane permeability, and potential for forming critical interactions with biological targets.
The name 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine specifies a pyrazole ring with an amino group at position 3 and a 4-aminophenyl group at position 5. Due to prototropic tautomerism, this compound exists as a mixture of tautomers, including 3-(4-Aminophenyl)-1H-pyrazol-5-amine, and is often named interchangeably in literature.[1] For consistency, this guide will use the title compound's name.
Table 1: Chemical Identifiers and Core Properties
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | 5-(4-aminophenyl)-1H-pyrazol-3-amine | N/A |
| Synonyms | 3-(4-Aminophenyl)-1H-pyrazol-5-amine | |
| CAS Number | 204377-42-8 (Tautomer) | N/A |
| Molecular Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.20 g/mol | |
The basicity of the molecule is a critical parameter. The two amino groups and the pyrazole nitrogen atoms are all potential sites for protonation. The predicted pKa values are crucial for designing salt formation strategies to improve solubility and for understanding physiological behavior. The lipophilicity, indicated by logP, suggests how the molecule will partition between aqueous and lipid environments, a key factor in predicting cell permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 2: Predicted Physicochemical Data
| Parameter | Predicted Value | Significance in Drug Development |
|---|---|---|
| Boiling Point | 498.6 ± 35.0 °C | Indicates low volatility; relevant for formulation and stability. |
| Density | 1.331 ± 0.06 g/cm³ | Physical property for formulation and process chemistry. |
| pKa | 15.33 ± 0.10 | Influences solubility, receptor binding (ionic interactions), and formulation. |
| logP | ~0.3 - 1.0 | Predicts lipophilicity and potential for membrane permeability. |
Note: Data is based on computational predictions from chemical databases and may vary from experimental values.[2]
Synthesis and Spectroscopic Characterization
The synthesis of 3,5-disubstituted aminopyrazoles is well-established, offering robust and versatile routes for generating this core scaffold.[3] The most common and efficient method involves the condensation of a β-ketonitrile with hydrazine.[4][5] This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization onto the nitrile group to form the 5-aminopyrazole ring.[4][5]
Synthetic Workflow
The synthesis of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine typically starts from 4-aminoacetophenone. This is first converted to a β-ketonitrile, 3-(4-aminophenyl)-3-oxopropanenitrile, which then undergoes cyclization with hydrazine hydrate. An alternative, often preferred route, involves using a nitro-substituted precursor, which is reduced in the final step to yield the desired diamine. This avoids potential side reactions with the unprotected aniline.
Caption: General synthetic workflow for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.
Detailed Synthesis Protocol (Reduction Method)
This protocol describes the final reduction step for the synthesis of the title compound from its nitro-precursor.[6][7]
Materials:
-
5-amino-3-(4-nitrophenyl)-1H-pyrazole-1-carboxamidine hydrochloride (or similar nitro-precursor)
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas supply or Hydrazine Hydrate
-
4N HCl in Dioxane (for salt formation, optional)
-
Ethanol (EtOH)
-
Diethyl Ether
Procedure:
-
Setup: In a flask suitable for hydrogenation, dissolve the nitro-precursor (e.g., 0.24 g) in methanol (40 mL).[6]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or normal pressure) at room temperature.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30 minutes to a few hours).[6]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Combine the filtrates and remove the solvent by rotary evaporation under reduced pressure.[6]
-
Purification/Recrystallization: The resulting residue can be recrystallized from a suitable solvent system, such as ethanol-ether, to yield the purified 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.[6]
Causality: The choice of Pd/C as a catalyst is standard for the efficient and clean reduction of aromatic nitro groups to anilines under hydrogen. Methanol is an excellent solvent for both the starting material and the product, facilitating the reaction. Filtration through Celite is crucial for the complete and safe removal of the pyrophoric palladium catalyst.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR (DMSO-d₆): Protons on the phenyl ring will typically appear as two doublets in the aromatic region (~6.5-7.5 ppm). The pyrazole C4-H proton will appear as a singlet (~5.5-6.0 ppm). The amine protons (-NH₂) will present as broad singlets, with chemical shifts that can vary depending on concentration and temperature.
-
¹³C NMR (DMSO-d₆): Expect signals for the five distinct aromatic carbons of the phenyl ring and the three carbons of the pyrazole ring. The carbon bearing the amino group (C3) and the phenyl-substituted carbon (C5) will be key identifiers.
-
Mass Spectrometry (ESI+): The compound should show a prominent [M+H]⁺ ion at m/z ≈ 175.10, corresponding to the protonated molecular formula C₉H₁₁N₄⁺.
Pharmacological Significance and Mechanism of Action
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[8][9][10] Kinases are a large family of enzymes that play critical roles in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.[11][12]
The Aminopyrazole Scaffold in Kinase Inhibition
The aminopyrazole core acts as a bioisostere for adenine, the core component of adenosine triphosphate (ATP). Its structure allows it to form a specific hydrogen bonding pattern with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[8]
-
The pyrazole N1-H and the 3-amino group typically act as a bidentate hydrogen bond donor-acceptor pair, mimicking the N1 and N6 amine of adenine.
-
The phenyl group at the C5 position extends into a hydrophobic pocket, providing opportunities for further optimization to enhance potency and selectivity against specific kinases.[8]
Derivatives of this scaffold have been developed as potent inhibitors of numerous kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and AXL kinase.[8][11][12]
Caption: ATP-competitive inhibition by an aminopyrazole scaffold.
Mechanism of Action
As an ATP-competitive inhibitor, a drug molecule based on the 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine scaffold would occupy the ATP-binding site of a target kinase. This prevents the binding of endogenous ATP, thereby blocking the phosphotransferase reaction that is essential for downstream signal transduction. This inhibition can halt cellular processes that rely on the kinase's activity, such as proliferation, migration, and survival, making it an effective strategy for anticancer therapy.[12]
Experimental Protocols for Biological Evaluation
To assess the potential of a compound like 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine as a kinase inhibitor, a robust in vitro kinase assay is the first critical step. This protocol outlines a generic, non-radioactive assay format suitable for initial screening.
In Vitro Kinase Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized example. Specific concentrations and incubation times must be optimized for each kinase-substrate pair.[13][14]
Materials:
-
Target Kinase (recombinant)
-
Kinase Substrate (specific peptide or protein)
-
Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[14]
-
Adenosine Triphosphate (ATP)
-
Test Compound: 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Pipette a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" control.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase buffer.[13] Add this mixture to all wells containing the test compound.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration near its Km for the specific kinase. Add the ATP solution to all wells to start the phosphorylation reaction.[13]
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate in the dark for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The amount of ADP generated is proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation and Trustworthiness: This protocol includes essential controls: a "no inhibition" (0% inhibition) control with DMSO and a "maximum inhibition" (100% inhibition) control without kinase or ATP. The quality of the assay is assessed by calculating the Z'-factor, which should be ≥ 0.5 for a robust assay.
Safety and Handling
5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is classified as an acute toxicant if swallowed (Hazard Class: Acute Tox. 4 Oral). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a fundamentally important molecular scaffold with proven utility in drug discovery. Its basic properties, characterized by two amine groups and a pyrazole core, make it an ideal starting point for creating potent and selective kinase inhibitors. The straightforward synthesis and well-understood structure-activity relationships provide a solid foundation for further development. The protocols and data presented in this guide offer researchers a comprehensive resource for synthesizing, characterizing, and evaluating this versatile compound in their drug development programs.
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